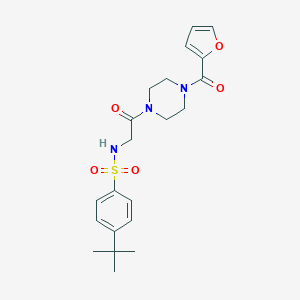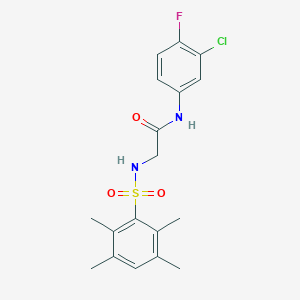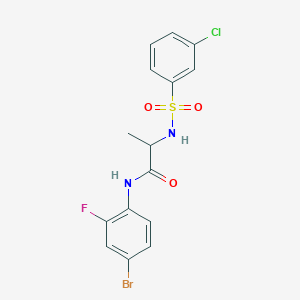
4-(3-CHLOROBENZENESULFONAMIDO)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-CHLOROBENZENESULFONAMIDO)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE is a complex organic compound that features a benzamide core with sulfonyl and benzothiazole substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-CHLOROBENZENESULFONAMIDO)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-methyl-1,3-benzothiazole.
Formation of Intermediate: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.
Coupling Reaction: The acid chloride is then reacted with 2-methyl-1,3-benzothiazole in the presence of a base such as triethylamine to form the benzamide intermediate.
Sulfonylation: The intermediate is then sulfonylated using 3-chlorophenylsulfonyl chloride in the presence of a base like pyridine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-CHLOROBENZENESULFONAMIDO)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions, often in the presence of catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(3-CHLOROBENZENESULFONAMIDO)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(3-CHLOROBENZENESULFONAMIDO)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the sulfonamide and chlorophenyl groups but has a different core structure.
2,4-disubstituted thiazoles: These compounds have a thiazole ring with various substituents and exhibit a range of biological activities.
Uniqueness
4-(3-CHLOROBENZENESULFONAMIDO)-N-(2-METHYL-1,3-BENZOTHIAZOL-5-YL)BENZAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a variety of chemical modifications, making it a versatile compound in research and industry.
Propiedades
IUPAC Name |
4-[(3-chlorophenyl)sulfonylamino]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S2/c1-13-23-19-12-17(9-10-20(19)29-13)24-21(26)14-5-7-16(8-6-14)25-30(27,28)18-4-2-3-15(22)11-18/h2-12,25H,1H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTYHTMCRLGQCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B492768.png)
![N-(4-methoxyphenyl)-2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B492769.png)
![N-(4-tert-butylphenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B492770.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(4-tert-butylphenyl)sulfonylamino]acetamide](/img/structure/B492772.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[1-(2,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B492775.png)

![3-methoxy-N-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B492783.png)
![N-[2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl]-3-methoxybenzenesulfonamide](/img/structure/B492784.png)
![2-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)propanamide](/img/structure/B492785.png)
![2-{[(2,5-dimethylphenyl)sulfonyl]amino}-N-(4-fluorophenyl)propanamide](/img/structure/B492786.png)
![N-(4-bromo-2-fluorophenyl)-2-{[(2,5-dimethylphenyl)sulfonyl]amino}propanamide](/img/structure/B492787.png)

![2-[({[(4-tert-butylphenyl)sulfonyl]amino}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B492790.png)
